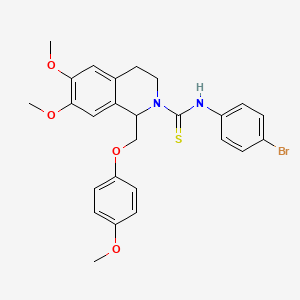

N-(4-Bromphenyl)-6,7-Dimethoxy-1-((4-Methoxyphenoxy)methyl)-3,4-Dihydroisochinolin-2(1H)-carbothioamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C26H27BrN2O4S and its molecular weight is 543.48. The purity is usually 95%.

BenchChem offers high-quality N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Pyrazoline, einschließlich Derivaten wie unserer Verbindung, haben ein antibakterielles Potenzial gezeigt . Forscher haben ihre Wirksamkeit gegen Bakterienstämme untersucht, was sie zu vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht.

- Berichte deuten darauf hin, dass Pyrazoline eine antifungale Aktivität aufweisen . Die Untersuchung der Auswirkungen dieser Verbindung auf Pilzpathogene könnte zu neuen Antimykotika führen.

- Pyrazoline wurden auf ihre antiparasitären Wirkungen untersucht . Die Erforschung ihrer Wirksamkeit gegen Parasiten könnte zur Bekämpfung parasitärer Krankheiten beitragen.

- Einige Pyrazoline, einschließlich unserer Verbindung, haben entzündungshemmende Eigenschaften gezeigt . Das Verständnis ihrer Wirkmechanismen könnte bei der Entwicklung entzündungshemmender Therapien helfen.

- Oxidativer Stress spielt eine Rolle bei verschiedenen Krankheiten. Pyrazoline, die als Antioxidantien wirken, können zur Minderung von Zellschäden beitragen, die durch reaktive Sauerstoffspezies (ROS) verursacht werden . Die Untersuchung ihrer antioxidativen Kapazität ist entscheidend.

- Die Auswirkungen unserer Verbindung auf die Acetylcholinesterase (AchE)-Aktivität im Gehirn von Organismen (z. B. Fischlarven) sind ein wichtiger Forschungsbereich . AchE ist für die normale Nervenimpulsübertragung unerlässlich, und Veränderungen ihrer Aktivität können zu Verhaltensänderungen und Bewegungseinschränkungen führen.

Antibakterielle Aktivität

Antifungale Eigenschaften

Antiparasitäre Anwendungen

Anti-inflammatorisches Potenzial

Antioxidative Wirkungen

Neurotoxizitätsbewertung

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Biologische Aktivität

N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with significant biological potential. This article reviews its biological activity, focusing on its pharmacological applications, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic isoquinoline core with various functional groups, such as methoxy and carbothioamide moieties. The presence of the bromine atom on the phenyl ring enhances its reactivity and potentially its biological activity. The molecular formula is C26H27BrN2O4S with a molecular weight of 543.5 g/mol.

Research indicates that this compound interacts with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases. Its structural features may facilitate binding to specific receptors, enhancing therapeutic efficacy. Isoquinoline derivatives are often linked to various pharmacological activities, including:

- Neuroprotective effects : The compound shows promise in protecting neuronal cells from damage.

- Anti-inflammatory properties : It may inhibit inflammatory pathways, reducing the severity of conditions such as neuroinflammation.

- Analgesic effects : Preliminary studies suggest potential pain-relieving properties.

Neuropharmacology

Studies have highlighted the compound's potential in neuropharmacology. For instance, it has been shown to modulate neurotransmitter levels, which is crucial in conditions like Alzheimer's disease and Parkinson's disease. Interaction studies reveal promising results regarding its binding affinity to neurotransmitter receptors.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been noted for its ability to reduce nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in various experimental models.

Anticancer Potential

There is emerging evidence supporting the compound's anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The bromine substituent appears to enhance cytotoxicity against certain cancer types.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Similar isoquinoline core | Different bromine position may alter biological activity |

| N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Chlorine instead of bromine | Varying electronic properties influencing reactivity |

| N-benzyl-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Benzyl group instead of bromophenyl | Altered lipophilicity affecting pharmacokinetics |

This comparison highlights the distinctiveness of N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in terms of its potential interactions and biological efficacy due to its specific functional groups and molecular structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound significantly reduced neuronal death in models of neurodegeneration by modulating oxidative stress pathways.

- Anti-inflammatory Effects : In vitro assays showed that the compound inhibited LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways.

- Cancer Cell Cytotoxicity : Research indicated that the compound exhibited dose-dependent cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrN2O4S/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)12-13-29(23)26(34)28-19-6-4-18(27)5-7-19/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZNZLLAVOYEDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Br)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.